![molecular formula C60H48O24 B12089259 8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)- CAS No. 97233-47-1](/img/structure/B12089259.png)
8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamtannin D2 is a naturally occurring polyphenolic compound isolated from the bark of cinnamon trees and the berries of Vaccinium vitis-idaea L. It belongs to the class of tannins, specifically proanthocyanidins, which are known for their antioxidant properties. This compound has garnered interest due to its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinnamtannin D2 is complex due to its polyphenolic structure. Typically, it involves the extraction from natural sources rather than synthetic routes. The extraction process includes:
Collection and Drying: Fresh bark or berries are collected and dried.
Solvent Extraction: The dried material is soaked in organic solvents like ethanol or ether to dissolve the tannins.
Filtration and Evaporation: The solvent is filtered to remove solid residues, and then evaporated to obtain a crude extract.
Purification: The crude extract is further purified using chromatographic techniques to isolate Cinnamtannin D2.
Industrial Production Methods
Industrial production of Cinnamtannin D2 follows similar steps but on a larger scale. The process involves:
Bulk Extraction: Large quantities of plant material are processed using industrial-grade solvents.
Continuous Filtration: Automated filtration systems are used to handle large volumes.
Solvent Recovery: Solvents are recovered and reused to minimize waste.
High-Performance Liquid Chromatography (HPLC): This technique is employed for the final purification to ensure high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cinnamtannin D2 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: Various substitution reactions can occur on the aromatic rings, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Catechins, epicatechins.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Cinnamtannin D2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyphenolic structures and their reactivity.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the food industry as a natural preservative and in cosmetics for its skin-protective effects.
Mechanism of Action
The mechanism of action of Cinnamtannin D2 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and chelates metal ions, preventing oxidative damage.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anti-cancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Anti-diabetic Effects: Enhances insulin sensitivity and modulates glucose metabolism.
Comparison with Similar Compounds
Cinnamtannin D2 is compared with other proanthocyanidins such as:
Procyanidin B2: Similar antioxidant properties but differs in its specific molecular structure and sources.
Epicatechin: A simpler monomeric unit with distinct biological activities.
Catechin: Another monomeric unit with well-documented health benefits.
Cinnamtannin D2 stands out due to its unique doubly-linked structure, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
97233-47-1 |
|---|---|
Molecular Formula |
C60H48O24 |
Molecular Weight |
1153.0 g/mol |
IUPAC Name |
(1R,5R,6R,7S,13R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C60H48O24/c61-23-13-34(71)42-40(14-23)80-54(20-2-6-26(63)31(68)10-20)51(77)48(42)45-36(73)17-37(74)46-50-47-41(83-60(59(50)79,84-58(45)46)22-4-8-28(65)33(70)12-22)18-38(75)44-49(52(78)55(82-57(44)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-39(76)53(81-56(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,39,48-55,59,61-79H,15H2/t39-,48+,49-,50+,51+,52+,53+,54+,55+,59?,60+/m0/s1 |
InChI Key |
QRQAODSINXAOBF-FOXNHLEZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6C([C@](O5)(OC7=C(C(=CC(=C67)O)O)[C@@H]8[C@H]([C@H](OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=C(C(=CC(=C67)O)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)
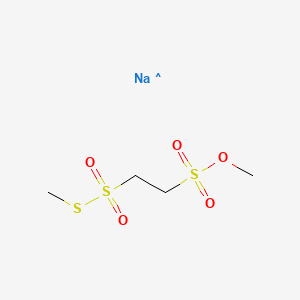


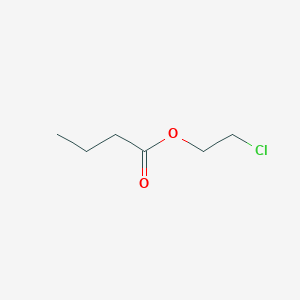

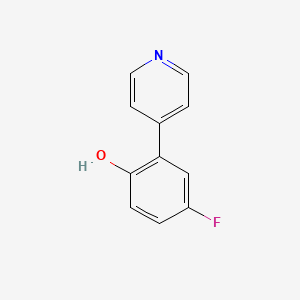
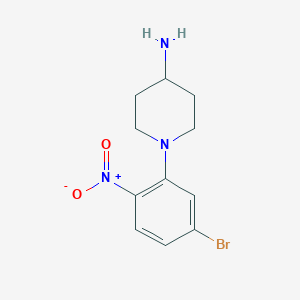

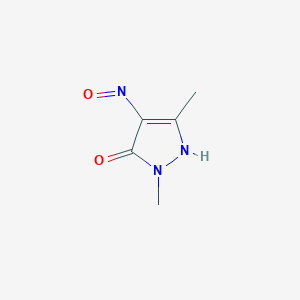

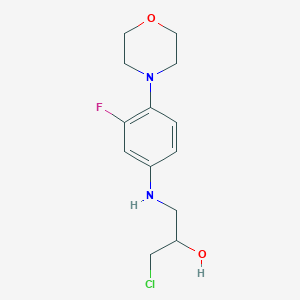

![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
